REACTION_CXSMILES
|
[CH3:1][N:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)[S:3]([CH3:6])(=[O:5])=[O:4].O.O.Cl[Sn]Cl.[OH-].[Na+]>Cl>[NH2:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[N:2]([CH3:1])[S:3]([CH3:6])(=[O:5])=[O:4] |f:1.2.3,4.5|
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Name
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Quantity
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50.2 g
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Type
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reactant
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Smiles
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CN(S(=O)(=O)C)C1=C(C=CC=C1)[N+](=O)[O-]
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Name
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|
Quantity
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183.3 g
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Type
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reactant
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Smiles
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O.O.Cl[Sn]Cl
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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220 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated on a steam bath for one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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to raise the pH to 9
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Type
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TEMPERATURE
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Details
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while maintaining the temperature of the mixture less than 25° C
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Type
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CUSTOM
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Details
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The crude reaction mixture
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Type
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EXTRACTION
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Details
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is then extracted with CH2Cl2
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Type
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DRY_WITH_MATERIAL
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Details
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The CH2Cl2 extracts are dried with MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated on a rotary evaporator
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Type
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CUSTOM
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Details
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The solid product obtained (38.1 g), m.p. 138°-139°
|
Type
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CUSTOM
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Details
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was used without further purification in the next step
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Name
|
|
Type
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|
Smiles
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NC1=C(C=CC=C1)N(S(=O)(=O)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |